1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
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Overview
Description
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with ethoxy and propan-2-yl groups on the benzene sulfonyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with substituted benzene sulfonyl chlorides under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the sulfonyl chloride groups, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The ethoxy and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield ethyl aldehyde or ethyl carboxylic acid derivatives, while reduction of the sulfonyl groups can produce thiol or sulfide derivatives.
Scientific Research Applications
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
- 1,4-Bis[2-ethoxy-5-(methyl)benzenesulfonyl]piperazine
- 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine
Uniqueness
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethoxy and propan-2-yl groups on the benzene sulfonyl moieties enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O6S2/c1-7-33-23-11-9-21(19(3)4)17-25(23)35(29,30)27-13-15-28(16-14-27)36(31,32)26-18-22(20(5)6)10-12-24(26)34-8-2/h9-12,17-20H,7-8,13-16H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOOFPKCXXNCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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